2-Bromo-4-chloro-5-methylbenzonitrile
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Overview
Description
2-Bromo-4-chloro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrClN It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-methylbenzonitrile typically involves the bromination and chlorination of 4-methylbenzonitrile. The process can be carried out using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include controlled temperature and solvent to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-5-methylbenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzoic acid derivatives or benzaldehyde derivatives.
Reduction: Benzylamine derivatives or other reduced forms of the nitrile group.
Scientific Research Applications
2-Bromo-4-chloro-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbenzonitrile: Similar structure but lacks the chlorine substituent.
2-Bromo-5-chloro-4-methylbenzonitrile: Similar structure but with different substitution pattern.
4-Chloro-2-methylbenzonitrile: Similar structure but lacks the bromine substituent
Uniqueness
2-Bromo-4-chloro-5-methylbenzonitrile is unique due to the specific combination of bromine, chlorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C8H5BrClN |
---|---|
Molecular Weight |
230.49 g/mol |
IUPAC Name |
2-bromo-4-chloro-5-methylbenzonitrile |
InChI |
InChI=1S/C8H5BrClN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3 |
InChI Key |
YUTNGFRQJHIAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Br)C#N |
Origin of Product |
United States |
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